N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3,4-dimethoxy group and a 2-(3-chlorophenyl)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 3-chlorophenylethylamine.
Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-chlorophenylethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
- N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide
- N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide
- N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide
Comparison:
- Structural Differences: The presence and position of methoxy groups on the benzamide core can significantly influence the compound’s chemical properties and reactivity.
- Pharmacological Activity: Variations in the substitution pattern can lead to differences in biological activity, receptor binding affinity, and therapeutic potential.
- Chemical Stability: The stability of the compound under various conditions can be affected by the nature and position of substituents on the aromatic rings.
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-7-6-13(11-16(15)22-2)17(20)19-9-8-12-4-3-5-14(18)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPXXIFZGDEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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